![molecular formula C18H20N6O3S B10997722 ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10997722.png)
ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a combination of tetrazole, phenyl, thiazole, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and thiazole intermediates, followed by their coupling with the phenyl and acetate groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, incorporating steps such as purification through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
Compounds containing thiazole and tetrazole rings have demonstrated significant antimicrobial activity. Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is expected to exhibit similar properties due to its structural components. Research has shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics.
Anticancer Activity
Tetrazole compounds have been reported to possess anticancer properties. The presence of the tetrazole ring in this compound may enhance its ability to target cancer cells. Studies indicate that similar compounds have shown efficacy against different cancer cell lines, including breast and liver cancers .
Anticonvulsant Effects
Research into thiazole-bearing compounds has revealed their potential as anticonvulsants. This compound could be explored for its anticonvulsant activity, especially in models of epilepsy where thiazole derivatives have previously demonstrated protective effects .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole and tetrazole rings through condensation reactions and subsequent modifications to achieve the final structure. Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets.
Case Studies and Research Findings
Several studies have highlighted the potential applications of related compounds:
Case Study 1: Anticancer Activity
A study on thiazole-pyridine hybrids demonstrated significant anticancer efficacy against multiple cell lines, indicating that modifications around the thiazole structure can enhance biological activity . This suggests a pathway for exploring this compound in cancer research.
Case Study 2: Anticonvulsant Screening
Research involving thiazole-linked azoles showed promising anticonvulsant effects in various animal models. The findings indicate that structural modifications can significantly influence anticonvulsant activity, providing a basis for testing ethyl {2-[({4-[2-(propan-2-iyl)-2H-tetrazol-5-yil]phenly}carbonly)amino]-1,3-thiazol -4-yil}acetate in similar contexts .
Mechanism of Action
The mechanism of action of ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate: Unique due to its specific combination of functional groups.
Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}propanoate: Similar structure but with a propanoate group instead of acetate.
Mthis compound: Similar structure but with a methyl group instead of ethyl.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Structure and Properties
The compound features a complex structure that includes a thiazole ring, a tetrazole moiety, and an ethyl acetate group. The presence of these functional groups is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiazole and tetrazole rings. For instance:
- Thiazole Derivatives : Compounds with thiazole structures have shown promising results as anticancer agents. A study indicated that thiazole derivatives exhibit cytotoxicity against various cancer cell lines, with IC50 values often lower than traditional chemotherapeutic agents such as doxorubicin .
- Mechanism of Action : The antitumor activity is believed to be linked to the ability of these compounds to induce apoptosis in cancer cells. The structural features, including electron-donating groups on the phenyl ring, enhance their interaction with target proteins involved in cell survival pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in several studies:
- Minimum Inhibitory Concentration (MIC) : Research has shown that similar compounds exhibit varying degrees of activity against bacterial and fungal strains. For example, compounds with tetrazole and thiazole moieties have demonstrated significant antimicrobial properties compared to conventional antibiotics like ciprofloxacin .
- Mechanism of Action : The antimicrobial effect may be attributed to the disruption of bacterial cell walls or interference with metabolic pathways crucial for bacterial survival .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Thiazole-Based Anticancer Agents : A series of thiazole derivatives were synthesized and tested against HepG2 liver cancer cells. The most active compounds showed IC50 values comparable to established drugs, indicating their potential as effective anticancer agents .
- Tetrazole Derivatives : In another study, tetrazole-containing compounds were evaluated for their ability to inhibit specific cancer cell lines. The results indicated that structural modifications could significantly enhance their potency against particular targets .
Research Findings
The following table summarizes key findings from recent research on related compounds:
Properties
Molecular Formula |
C18H20N6O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H20N6O3S/c1-4-27-15(25)9-14-10-28-18(19-14)20-17(26)13-7-5-12(6-8-13)16-21-23-24(22-16)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,19,20,26) |
InChI Key |
LUBYTFOGOPMOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C |
Origin of Product |
United States |
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